

Technical Guide: RR-SRC Peptide in Signal Transduction & Kinase Profiling

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Compound of Interest

Compound Name:	RR-SRC, Protein Tyrosine Kinase Substrate
Cat. No.:	B8260653

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Executive Summary

The RR-SRC peptide (Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) is a specialized synthetic substrate derived from the activation loop of the Rous sarcoma virus-encoded protein pp60^{src}. [1] While generic substrates like Poly(Glu, Tyr) are often used for broad tyrosine kinase screening, RR-SRC provides a high-fidelity mimic of the physiological Src autophosphorylation site (Tyr416).

This guide details the mechanistic basis, experimental application, and data interpretation of RR-SRC in signal transduction studies. It is designed for researchers requiring precise kinetic data for Src family kinases (SFKs), including c-Src, Yes, and Fyn.

Part 1: Mechanistic Foundation

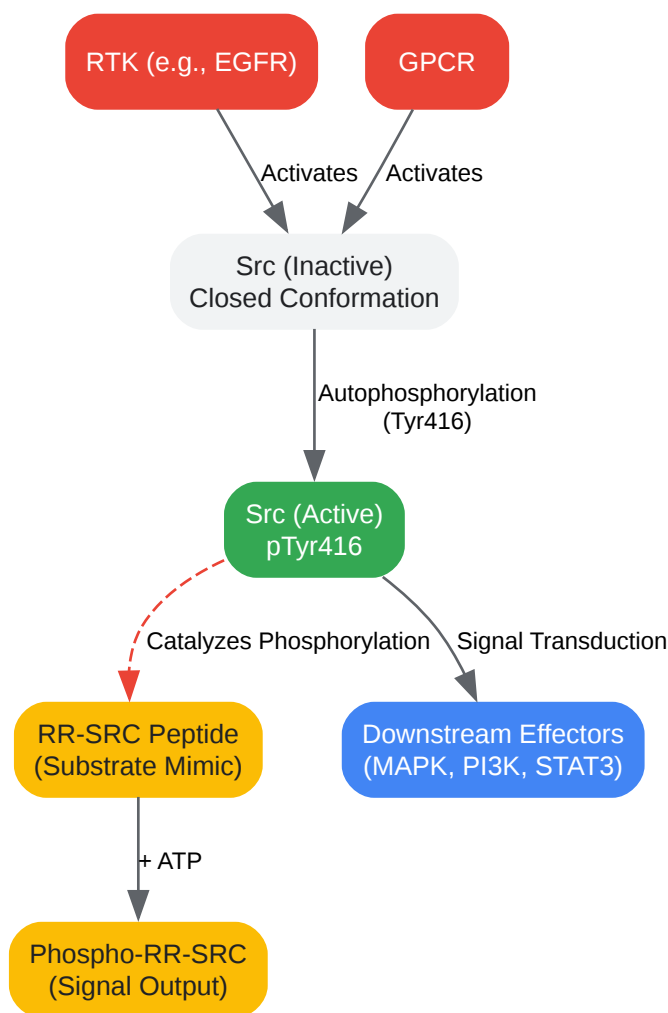
Structural Biology & Sequence Logic

The RR-SRC peptide is not merely a random substrate; it is an engineered tool designed for specific biochemical assays.

- Sequence: H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH (RRLIEDAEYAARG).
[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Target Residue: The Tyrosine (Tyr) at position 9 mimics Tyr416 in the activation loop of the Src kinase domain. Phosphorylation of this site is the critical step in stabilizing the active conformation of Src.
- The "RR" Anchor (Critical Insight): The N-terminal Arginine-Arginine (RR) motif serves a dual purpose:
 - Solubility: It prevents aggregation of the hydrophobic core residues.
 - Assay Mechanics: In radiometric filter-binding assays, the positively charged Arg residues bind strongly to negatively charged P81 phosphocellulose paper. This allows researchers to wash away unreacted while retaining the phosphorylated peptide, a "self-validating" step ensuring signal specificity.

Signal Transduction Context

Src acts as a signal integrator, relaying inputs from Receptor Tyrosine Kinases (RTKs) and G-Protein Coupled Receptors (GPCRs) to downstream effectors like MAPK/ERK and PI3K. The RR-SRC peptide allows researchers to isolate the catalytic efficiency of this specific node without interference from downstream cascades.



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Figure 1: The Src Signaling Node. The diagram illustrates how the RR-SRC peptide acts as an *in vitro* surrogate for the Tyr416 autophosphorylation event, bypassing downstream complexity.

Part 2: Experimental Protocols

Protocol Selection: Radiometric vs. Fluorescence

While ADP-Glo and fluorescence polarization are common, the Radiometric P81 Filter Binding Assay remains the gold standard for determining precise kinetic constants (

) due to its direct measurement of phosphate transfer.

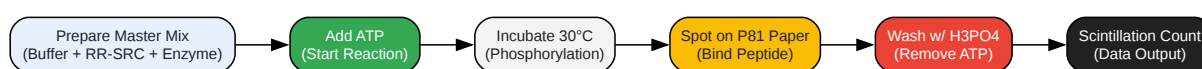
Reagents & Buffer Composition

- Kinase Buffer (5X): 125 mM HEPES (pH 7.5), 50 mM
MgCl₂, 5 mM
MnCl₂, 1 mM EGTA, 10 mM DTT.
 - Expert Note: Src kinases often prefer
MnCl₂ or a mix of
MgCl₂ and MnCl₂
for optimal catalytic turnover compared to
MgCl₂ alone.
- Substrate Stock: Reconstitute RR-SRC peptide to 2 mg/mL in distilled water. If precipitation occurs, use 20% acetonitrile.
- Enzyme: Recombinant c-Src (human).[4]

Step-by-Step Workflow (Radiometric Assay)

- Reaction Assembly:
 - In a microcentrifuge tube, mix:
 - 5 μ L 5X Kinase Buffer
 - 2 μ L RR-SRC Peptide (Final conc: 200–500 μ M)
 - 2 μ L c-Src Enzyme (5–20 ng/reaction)
 - Water to 20 μ L
- Initiation:
 - Start reaction by adding 5 μ L of ATP Mix (200 μ M cold ATP + 0.5 μ Ci
[³²P]-ATP]).

- Incubation:
 - Incubate at 30°C for 15–30 minutes.
 - Validation: Ensure the reaction remains linear. For unknown enzyme activity, perform a time-course pilot (5, 10, 20, 40 mins).
- Termination:
 - Spot 20 μ L of the reaction onto a P81 phosphocellulose square.
 - Immediately drop the paper into 0.75% Phosphoric Acid.
- Washing (The Specificity Step):
 - Wash filters 3x (10 mins each) in 0.75% Phosphoric Acid.
 - Mechanism:[5] The acid keeps the "RR" tag protonated (positively charged), binding it to the P81 paper, while the unreacted ATP (negative) is washed away.
- Quantification:
 - Transfer dried filters to scintillation vials, add fluid, and count (CPM).



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Figure 2: Experimental Workflow for Radiometric Kinase Assay using RR-SRC.[3]

Part 3: Data Analysis & Interpretation

Kinetic Parameters

To validate a drug candidate or study a mutant kinase, you must establish the baseline kinetics of the RR-SRC substrate.

Parameter	Typical Value Range	Interpretation
Km (ATP)	10 – 50 μ M	Concentration of ATP needed for half-max velocity. Inhibitors competing with ATP must be tested near this concentration.
Km (Peptide)	100 – 400 μ M	Indicates affinity of Src for the RR-SRC substrate. Changes here suggest allosteric effects.
Vmax	Variable	Depends on enzyme purity. Use specific activity (pmol/min/ μ g) for comparisons.

Calculating Specific Activity

Use the following formula to convert CPM to Specific Activity:

Note: Ensure the "Blank" contains all reagents except the enzyme.

Part 4: Troubleshooting & Optimization

The "High Background" Trap

Symptom: High counts in the blank control. Cause: Incomplete washing or non-specific binding of ATP to the filter. Solution:

- Ensure the Phosphoric Acid concentration is at least 0.5%–0.75%.
- Increase wash volume (10 mL per filter minimum).
- Self-Validating Check: Run a "No Peptide" control. If counts are high, ATP is binding to the paper/enzyme, not the substrate.

Solubility Issues

Symptom: Cloudiness upon adding peptide to the buffer. Cause: The RR-SRC peptide is supplied as a TFA salt, which can be acidic. Solution:

- Dissolve the stock in distilled water first, then buffer.
- If using high concentrations (>1 mM), verify pH of the final reaction mix hasn't dropped below 7.0.

References

- Abbiotec. "RR-SRC Peptide Datasheet & Sequence." Abbiotec.com. [\[Link\]](#)

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